Fsp³ (Fraction sp³) Comparison: Cyclopentyl vs. Methyl N1-Substitution Defines 3D Character
The target compound (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine exhibits an Fsp³ of 0.75, compared to 0.50 for the N1-methyl analog (1-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 785774-47-2), as reported by the same vendor under identical computational methodology . This 50% relative increase in sp³ carbon fraction places the cyclopentyl derivative well above the empirically derived Fsp³ threshold of >0.42 associated with improved clinical developability, whereas the methyl analog sits just above this boundary [1]. The higher Fsp³ value arises directly from the five saturated ring carbons of the cyclopentyl group, which contribute conformational rigidity and three-dimensional shape diversity without the metabolic liability of acyclic alkyl chains.
| Evidence Dimension | Fsp³ (fraction of sp³-hybridized carbon atoms) |
|---|---|
| Target Compound Data | 0.75 (8 sp³ carbons / 8 total carbons) |
| Comparator Or Baseline | (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine: Fsp³ = 0.50 (2 sp³ / 4 total) |
| Quantified Difference | ΔFsp³ = +0.25 (50% relative increase); target exceeds developability threshold of 0.42 by 0.33 units |
| Conditions | Computed from molecular structure; values sourced from Fluorochem technical datasheets using consistent computational pipeline |
Why This Matters
Higher Fsp³ correlates with improved aqueous solubility, reduced off-target binding, and higher clinical success rates in small-molecule drug discovery, directly impacting the selection of this scaffold for lead optimization programs.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
